molecular formula C16H18N6O2 B5639969 2-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

2-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

Cat. No. B5639969
M. Wt: 326.35 g/mol
InChI Key: RZJOBKKUYZDJNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives, closely related to the compound , involves heterocyclization reactions of available N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles, among other methods. These processes highlight the complex synthetic routes needed to create such molecules, showcasing the diversity in synthetic chemistry approaches for heterocyclic compounds (Velihina et al., 2023).

Molecular Structure Analysis

Molecular structure investigations, including X-ray crystallography combined with Hirshfeld and DFT calculations, provide insights into the intermolecular interactions controlling molecular packing. For example, in similar triazine derivatives, dominant interactions such as H...H, N...H, and H...C contacts have been detailed, elucidating the structural basis for their physical and chemical properties (Shawish et al., 2021).

Chemical Reactions and Properties

The compound's chemical behavior is likely intricate, given its structural components. While specific reactions of this molecule are not detailed, related research on pyrazolo and triazine derivatives reveals versatile chemical reactivity, including electrophilic substitution and cyclization reactions that could be pertinent (Lancelot et al., 1980).

Physical Properties Analysis

Although direct data on this compound's physical properties are scarce, related compounds' analysis suggests significant influences from molecular structure on properties like solubility, melting points, and stability. The planarity and π-conjugation observed in triazine and pyrazole derivatives suggest similar physicochemical characteristics for the compound , affecting its behavior in different environments (Lu et al., 2004).

Chemical Properties Analysis

The chemical properties of such a molecule, including reactivity patterns and potential biological activity, can be inferred from related structures. For instance, pyrazolo[1,5-a]pyrimidine and triazine derivatives have been shown to possess various biological activities, hinting at the potential chemical versatility and applications of the compound in focus (El-Kalyoubi, 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazole derivatives, for example, have been found to have a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its biological activities. This could potentially lead to the development of new drugs or therapies .

properties

IUPAC Name

2-[2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolo[1,2-d][1,2,4]triazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-11-6-12(2)22(18-11)13-7-20(8-13)15(23)9-21-16(24)14-4-3-5-19(14)10-17-21/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJOBKKUYZDJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CN(C2)C(=O)CN3C(=O)C4=CC=CN4C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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